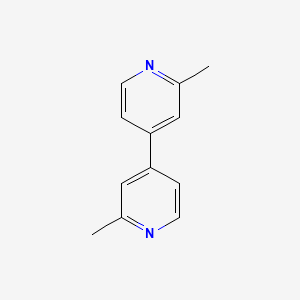

2,2'-Dimethyl-4,4'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(2-methylpyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-7-11(3-5-13-9)12-4-6-14-10(2)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTOEGIEWBZMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221398 | |

| Record name | 2,2'-Dimethyl-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-61-8 | |

| Record name | 2,2′-Dimethyl-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dimethyl-4,4'-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dimethyl-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dimethyl-4,4'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2′-Dimethyl-4,4′-bipyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY75AX4S26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 2,2'-Dimethyl-4,4'-bipyridine

An In-depth Technical Guide on the Synthesis and Characterization of 2,2'-Dimethyl-4,4'-bipyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a key bipyridine ligand in coordination chemistry and catalysis. We will explore the prevalent synthetic methodologies, delving into the mechanistic underpinnings and practical considerations for each approach. Furthermore, this document will detail the essential characterization techniques required to verify the identity and purity of the synthesized compound, offering insights into the interpretation of spectroscopic and analytical data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this important chemical building block.

Introduction to this compound

This compound, often abbreviated as dmbpy or Me₂bpy, is a substituted bipyridine ligand that has garnered significant interest in the scientific community. Its structure, featuring methyl groups at the 2 and 2' positions, imparts unique steric and electronic properties compared to its parent compound, 4,4'-bipyridine. These methyl groups can influence the coordination geometry and reactivity of metal complexes, making it a valuable ligand in the design of catalysts, functional materials, and pharmaceutical compounds. The nitrogen atoms in the pyridine rings act as excellent donors for a wide range of metal ions, forming stable complexes with diverse applications.

Synthetic Methodologies

The synthesis of this compound primarily relies on the coupling of two 2-methyl-4-halopyridine or related pyridine precursors. Several methods have been developed, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations.

Nickel-Catalyzed Homocoupling (Yamamoto-type Coupling)

One of the most common and effective methods for the synthesis of this compound is the nickel-catalyzed homocoupling of 4-chloro-2-methylpyridine. This reaction, a variation of the Yamamoto coupling, utilizes a low-valent nickel complex as the catalyst, which is typically generated in situ.

Reaction Scheme:

Experimental Protocol:

-

Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of nickel(II) chloride (NiCl₂) and triphenylphosphine (PPh₃) is suspended in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Reduction of Nickel: A reducing agent, typically zinc dust, is added to the suspension to reduce the Ni(II) species to the catalytically active Ni(0) complex. The mixture is stirred at an elevated temperature (e.g., 50-80 °C) until the characteristic color change indicating the formation of the Ni(0) complex is observed.

-

Substrate Addition: 4-chloro-2-methylpyridine is then added to the reaction mixture.

-

Reaction Progression: The reaction is heated to reflux and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of ammonia or ethylenediamine to complex with the remaining nickel catalyst. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality and Insights:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as the Ni(0) catalyst is sensitive to oxidation by air.

-

Solvent Choice: Anhydrous polar aprotic solvents like DMF or THF are preferred as they can dissolve the reactants and stabilize the catalytic species.

-

Reducing Agent: Zinc is a cost-effective and efficient reducing agent for the in situ generation of the Ni(0) catalyst.

-

Ligand: Triphenylphosphine acts as a stabilizing ligand for the Ni(0) complex, preventing its aggregation and improving its catalytic activity.

Palladium-Catalyzed Cross-Coupling Reactions

While less common for homocoupling, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can also be adapted for the synthesis of this compound. These methods typically involve the coupling of a 2-methyl-4-halopyridine with a 2-methyl-4-organometallic pyridine derivative.

Characterization Techniques

Once synthesized, the identity and purity of this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the symmetry of the molecule, the spectrum will be relatively simple. We anticipate a singlet for the methyl protons and two doublets in the aromatic region corresponding to the protons at the 3,3' and 5,5' positions. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Again, due to symmetry, we expect to see a specific number of signals corresponding to the unique carbon atoms in the structure: one for the methyl carbons, and several for the aromatic carbons.

Table 1: Expected NMR Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | singlet | -CH₃ |

| ¹H | ~7.2 | doublet | H-3, H-3' |

| ¹H | ~8.5 | doublet | H-5, H-5' |

| ¹³C | ~24 | -CH₃ | |

| ¹³C | ~121 | C-3, C-3' | |

| ¹³C | ~124 | C-5, C-5' | |

| ¹³C | ~149 | C-4, C-4' | |

| ¹³C | ~157 | C-2, C-2' |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups and the aromatic rings, as well as C=C and C=N stretching vibrations within the pyridine rings.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Methyl (-CH₃) |

| 1580-1610 | C=C and C=N stretch | Pyridine ring |

| 1400-1500 | C=C and C=N stretch | Pyridine ring |

| ~1450 | C-H bend | Methyl (-CH₃) |

| ~820 | C-H bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂N₂), the expected molecular weight is approximately 184.24 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₁₂H₁₂N₂.

Table 3: Theoretical Elemental Composition of C₁₂H₁₂N₂

| Element | Percentage (%) |

| Carbon (C) | 78.23 |

| Hydrogen (H) | 6.56 |

| Nitrogen (N) | 15.20 |

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed if suitable crystals can be grown. This technique provides precise information about bond lengths, bond angles, and the overall molecular geometry in the solid state.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process.

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 2,2'-Dimethyl-4,4'-bipyridine

Introduction

2,2'-Dimethyl-4,4'-bipyridine, a prominent member of the bipyridine family of ligands, stands as a cornerstone in the fields of coordination chemistry, catalysis, and materials science. Its unique structural and electronic properties, arising from the strategic placement of methyl groups on the 4,4'-positions of the bipyridine framework, render it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive exploration of the physical and chemical characteristics of this compound, offering insights into its behavior, experimental protocols for its characterization, and its diverse applications.

The symmetrical substitution of electron-donating methyl groups enhances the electron density on the pyridine rings, thereby influencing the ligand's coordination behavior and the properties of its resulting metal complexes. This subtle yet significant modification distinguishes it from its parent compound, 2,2'-bipyridine, and opens avenues for the fine-tuning of catalytic and photophysical properties.

Physicochemical Properties

The physical properties of this compound are fundamental to its handling, purification, and application in various experimental setups. A summary of its key physicochemical data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |

| Molecular Weight | 184.24 g/mol | [1][2][3] |

| Appearance | White to beige crystalline powder | [4][5] |

| Melting Point | 169-174 °C | [4][6] |

| Boiling Point | ~308-309 °C (estimated) | [5] |

| pKa | ~5.10 (Predicted) | [5] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in solution-phase chemistry. Its solubility is highly dependent on the nature of the solvent and the pH of the medium.

| Solvent | Solubility | Notes | Reference(s) |

| Water (neutral pH) | Sparingly soluble | - | [7] |

| Water (pH < 2) | Highly soluble | Protonation of the nitrogen atoms enhances solubility. | [4][8][9] |

| Ethanol | Soluble | - | [4][9] |

| Acetic Acid | Soluble | - | [4][9] |

| Benzene | Soluble | - | [4][9] |

| Toluene | Soluble | - | [4][9] |

| Chloroform | Soluble | [7] | |

| Dichloromethane | Moderately Soluble | [5] | |

| Methanol | Moderately Soluble | [5] | |

| Ether | Very soluble | [7] | |

| Petroleum Ether | Very soluble | [7] |

Spectroscopic and Structural Characterization

A thorough understanding of the spectroscopic and structural features of this compound is essential for its identification, purity assessment, and the characterization of its coordination complexes.

Spectroscopic Data

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons on the pyridine rings. | [5] |

| ¹³C NMR | Signals for the methyl carbons and the distinct aromatic carbons. | [5] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C=N stretching, and aromatic ring vibrations. Changes in these bands upon coordination to a metal center can provide insights into the nature of the metal-ligand bond. | [2][5][10] |

| UV-Vis Spectroscopy | Exhibits characteristic absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings. Complexation with metal ions often leads to the appearance of new, lower-energy metal-to-ligand charge transfer (MLCT) bands.[11] | [10][11] |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z ≈ 184. | [2][5] |

Crystal Structure

Single-crystal X-ray diffraction studies have revealed the precise three-dimensional arrangement of atoms in this compound. The molecule is characterized by a twisted conformation around the central C-C bond connecting the two pyridine rings, with a dihedral angle of approximately 8.32(5)° between the mean planes of the rings.[12] The crystal structure is stabilized by arene stacking interactions.[12]

Crystal Data Summary: [12]

-

Crystal System: Orthorhombic

-

Space Group: Pbca

-

Unit Cell Dimensions:

-

a = 11.7961(3) Å

-

b = 7.6130(2) Å

-

c = 21.2977(5) Å

-

-

Volume: 1912.61(8) ų

-

Z: 8

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the two nitrogen atoms in the pyridine rings, which act as excellent Lewis bases, and the reactivity of the methyl groups.

Coordination Chemistry

As a bidentate chelating ligand, this compound readily forms stable five-membered rings with a variety of transition metal ions, including ruthenium, iron, copper, and nickel.[13][14] The electron-donating nature of the methyl groups increases the electron density at the nitrogen atoms, enhancing the σ-donating ability of the ligand. This modification can influence the redox potentials and photophysical properties of the resulting metal complexes.[15]

For instance, in ruthenium-based photocatalysts, the use of this compound as a ligand leads to a less positive Ru(III)/Ru(II) redox potential compared to the unsubstituted [Ru(bpy)₃]²⁺ complex, making the excited state of the dmb-containing complex a stronger reducing agent.[15]

Caption: A diagram illustrating the bidentate coordination of this compound to a central metal ion.

Reactivity of Methyl Groups

The methyl groups of this compound can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (KMnO₄) in an acidic medium.[16][17] This reaction is a key step in the synthesis of 4,4'-dicarboxy-2,2'-bipyridine, a crucial ligand for the development of dye-sensitized solar cells (DSSCs).[17]

Applications in Research and Development

The unique properties of this compound have led to its widespread use in several areas of scientific research:

-

Photoredox Catalysis: Complexes of ruthenium and iridium with this compound are highly effective photocatalysts for a range of organic transformations, including CO₂ reduction and C-H functionalization.[15]

-

Coordination Chemistry: It serves as a fundamental building block for the synthesis and study of novel coordination complexes with interesting magnetic, electronic, and photophysical properties.[13][14]

-

Materials Science: It is used in the construction of functional materials such as metal-organic frameworks (MOFs) and coordination polymers.[13]

-

Analytical Chemistry: It forms colored complexes with certain metal ions, enabling their spectrophotometric determination. For example, it reacts with iron(II) to form a red-colored complex.[13]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the palladium-catalyzed coupling of 4-methylpyridine.[17][18]

Materials and Reagents:

-

4-methylpyridine

-

Acetic acid

-

Hydrogen peroxide (30%)

-

Palladium on carbon (Pd/C) catalyst

-

Phosphorus trichloride

-

Ethyl acetate

Procedure:

-

Dissolve 4-methylpyridine in acetic acid in a reaction flask.[17][18]

-

Add 30% hydrogen peroxide in portions to oxidize the 4-methylpyridine at room temperature.[17][18]

-

After several hours, introduce the Pd/C catalyst to the reaction mixture.[17]

-

Heat the mixture under reflux for approximately 6 hours.[17]

-

Cool the reaction solution to room temperature and add phosphorus trichloride for deoxygenation.[17][18]

-

Filter the solution to remove insoluble matter.[17]

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[17][18]

-

Recrystallize the crude product from ethyl acetate to yield pure this compound.[17][18]

Caption: A generalized workflow for the synthesis of this compound.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[8]

Materials and Reagents:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent to create a saturated solution.

-

Seal the vial and place it on a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Centrifuge the vial to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method.

-

The measured concentration represents the equilibrium solubility of the compound in the chosen solvent at that specific temperature.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[7][19][20][21][22] It is important to avoid inhalation of dust and contact with skin and eyes.[7][20][22] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[19][20][21] Store the compound in a tightly closed container in a cool, dry place away from oxidizing agents.[7][9] In case of fire, use any suitable extinguishing media.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[7][19][20][21][22]

Conclusion

This compound is a versatile and valuable ligand with a rich and diverse chemistry. Its well-defined physical and chemical properties, coupled with its accessibility through straightforward synthetic routes, have cemented its importance in modern chemical research. This guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical data to its role in advanced catalytic systems. A thorough understanding of these properties is paramount for its effective utilization in the development of new technologies, from more efficient catalysts to novel therapeutic agents.

References

-

Kubiak, R., & Waśkowska, A. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules, 29(2), 444. [Link]

-

Fun, H. K., & Lye, P. G. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1278. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69737, this compound. Retrieved from [Link]

- Crawford, C. A., Day, E. F., & Welch, E. J. (2000). Crystal Chemistry of the 4,4'-Dimethyl-2,2'bipyridine/Copper Bromide System. Inorganic Chemistry, 39(2), 249-255.

- Gibson, D. H., & Yin, X. (1998). Synthesis and Reactions of fac-[Re(dmbpy)(CO)3X] (dmbpy = 4,4'-Dimethyl-2,2'-bipyridine; X = COOH, CHO) and Their Derivatives. Organometallics, 17(26), 5779-5788.

- Chem-Supply. (2018). Safety Data Sheet: 4,4'-Dimethyl-2,2'-bipyridine.

-

Wikipedia. (2023, October 27). Dimethyl-2,2'-bipyridine. In Wikipedia. Retrieved from [Link]

- Fisher Scientific. (2009). Safety Data Sheet: 4,4'-Dimethyl-2,2'-bipyridine.

- CN104892503A. (2015). Preparation method of 2,2'-bipyridine-4,4'-dicarboxylic acid.

- Dyson, P. J. (2009).

- CymitQuimica. (n.d.). Safety Data Sheet: 4,4'-Dimethyl-2,2'-bipyridine.

- MilliporeSigma. (2024). Safety Data Sheet: 4,4'-Dimethyl-2,2'-bipyridine.

- Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2749.

- Fluorochem. (2023).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Bipyridine Ligands in Modern Catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14338, 4,4'-Dimethyl-2,2'-bipyridine. Retrieved from [Link]

-

NIST. (n.d.). 2,2'-Bipyridine, 4,4'-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Záliš, S., & Vlček, A. (2003). Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II). Inorganic Chemistry, 42(18), 5698-5707.

- Thompson, L. K., & Robichaud, J. (1983). Crystal Chemistry of the 4,4'-Dimethyl-2,2'bipyridine/Copper Bromide System. Canadian Journal of Chemistry, 61(12), 2755-2763.

- Li, Y., et al. (2016). Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces. Journal of Molecular Structure, 1125, 245-252.

- CN102199120B. (2013). Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid.

-

ResearchGate. (n.d.). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. Retrieved from [Link]

- Schubert, U. S., & Eschbaumer, C. (1999). High Yield Synthesis of 5,5'-Dimethyl-2,2'-bipyridine and 5,5''-Dimethyl-2,2':6',2''-terpyridine. Synthesis, 1999(11), 1913-1915.

-

NIST. (n.d.). 2,2'-Bipyridine, 4,4'-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Stilinović, V., et al. (2019). Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design, 19(11), 6376-6387.

- Al-Resayes, S. I., et al. (2020). Synthesis, characterization, and biological evaluation of a new samarium(III) complex containing 2,2'-bipyridine.

Sources

- 1. This compound | C12H12N2 | CID 69737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]

- 3. 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-Dimethyl-2,2'-bipyridyl | 1134-35-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Dimethyl-2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 8. benchchem.com [benchchem.com]

- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 10. mdpi.com [mdpi.com]

- 11. Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,2′-Dimethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy 4,4'-Dimethyl-2,2'-bipyridine | 1134-35-6 [smolecule.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. CN104892503A - Preparation method of 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. geneseo.edu [geneseo.edu]

- 22. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to the Coordination Chemistry of 2,2'-Dimethyl-4,4'-bipyridine

Introduction: Beyond the Archetypal Bipyridine

For decades, 2,2'-bipyridine (bpy) has been a cornerstone ligand in coordination chemistry, celebrated for its robust chelating ability and rich photophysical properties.[1][2] However, the strategic introduction of substituents onto the bipyridyl framework offers a powerful tool for tuning the steric and electronic properties of the resulting metal complexes. This guide focuses on a lesser-explored yet highly significant derivative: 2,2'-Dimethyl-4,4'-bipyridine .

This molecule, with the chemical formula (CH₃)₂C₁₀H₆N₂, presents a unique structural dichotomy.[3][4] Unlike its more common 4,4'-dimethyl or 6,6'-dimethyl isomers, the methyl groups in this compound are positioned adjacent to the inter-ring C-C bond, not the coordinating nitrogen atoms. This specific placement introduces subtle yet profound effects on its coordination behavior, influencing complex geometry, stability, and reactivity in ways that diverge significantly from the parent bpy ligand. This guide provides an in-depth analysis of its fundamental properties, coordination modes, and the functional implications for catalysis and materials science, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Properties: The Subtle Influence of Methyl Groups

The defining characteristics of this compound stem from the interplay between its electronic and steric profile.

Electronic Effects: The methyl groups at the 2 and 2' positions are weak electron-donating groups. This inductive effect slightly increases the electron density on the pyridine rings, making the ligand a marginally stronger sigma-donor compared to unsubstituted 4,4'-bipyridine. This can lead to modest shifts in the redox potentials and MLCT (Metal-to-Ligand Charge Transfer) bands of its metal complexes.[5][6]

Steric Hindrance and Conformational Flexibility: The most critical feature of this ligand is the steric hindrance introduced by the 2,2'-dimethyl groups. While not positioned to directly block the nitrogen donor sites (unlike in 6,6'-dimethyl-2,2'-bipyridine), these methyl groups significantly restrict the free rotation around the C4-C4' bond.[7]

-

Favored Conformation: This steric clash promotes a non-planar conformation in the free ligand, where the two pyridine rings are twisted relative to each other.[8] This is in contrast to 4,4'-bipyridine, which is typically planar.

-

Impact on Coordination: Upon coordination to a metal center, the ligand is forced into a more planar arrangement to facilitate bridging between metal ions. The energy penalty associated with overcoming this steric barrier can influence the thermodynamics of complex formation.

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1.2, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} Caption: Logical flow from ligand properties to coordination behavior.

Coordination Chemistry: A Tale of Two Nitrogens

The steric profile of this compound dictates its primary role as a bidentate bridging ligand . Unlike 2,2'-bipyridine, which acts as a chelating agent to a single metal center, the spatial arrangement of the nitrogen atoms in this compound makes it an ideal linker to connect two different metal centers.

Coordination Modes:

-

Linear Bridging: The most common mode, where the ligand acts as a rigid spacer, connecting two metal ions to form one-dimensional (1D) chains, two-dimensional (2D) grids, or three-dimensional (3D) frameworks.[9][10] This is the foundational principle for its use in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

-

Chelation (Rare): While sterically disfavored, chelation to a single, large metal ion or within a highly constrained environment is theoretically possible, though not commonly observed. The steric repulsion between the methyl groups and other ligands on the metal center generally makes this an energetically unfavorable pathway.

The choice of metal ion, counter-anion, and solvent system plays a crucial role in directing the self-assembly process and determining the final architecture of the coordination polymer.[9][11] For instance, studies on manganese(II) complexes have shown that the bulkiness of the bipyridyl ligand directly influences the dimensionality and nuclearity of the resulting framework.[12][13][14][15]

Application Spotlight: Engineering Porous Materials

A primary application for this compound is in the rational design of MOFs and CPs. The fixed length and rigidity of the ligand, once coordinated, allow for predictable control over the pore size and topology of the resulting material.

Case Study: Synthesis of a Copper(II) Coordination Polymer

The synthesis of materials using this ligand often involves solvothermal methods, where reactants are heated in a sealed vessel. This provides the necessary energy to overcome kinetic barriers and promote the growth of high-quality crystals.

Field-Validated Protocol: Synthesis of a [Cu(2,2'-dm-4,4'-bpy)(H₂O)₂]²⁺-based Framework

This protocol is a representative example adapted from methodologies for synthesizing copper(II) coordination polymers with bipyridine-type ligands.[10][11]

Objective: To synthesize a crystalline coordination polymer by reacting Copper(II) nitrate with this compound.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

This compound (C₁₂H₁₂N₂)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

20 mL Scintillation Vials (or Teflon-lined autoclave)

Methodology:

-

Solution Preparation:

-

In a clean glass vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 4 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of this compound in 4 mL of ethanol.

-

Causality: Using a mixture of solvents like DMF and ethanol helps to fully dissolve both the inorganic salt and the organic ligand, which have different polarity requirements.

-

-

Assembly:

-

Carefully layer the ethanolic ligand solution on top of the DMF metal salt solution in a 20 mL vial. An alternative is to combine the solutions and mix gently.

-

Seal the vial tightly.

-

Expert Insight: Slow diffusion at the interface of two layered solutions can sometimes promote the growth of larger, higher-quality single crystals suitable for X-ray diffraction.

-

-

Solvothermal Reaction:

-

Place the sealed vial in a programmable oven.

-

Heat to 100 °C over 2 hours.

-

Hold at 100 °C for 48 hours.

-

Slowly cool to room temperature over 24 hours.

-

Causality: The slow cooling process is critical for allowing the crystalline lattice to form with minimal defects. Rapid cooling often leads to amorphous powders or microcrystalline material.

-

-

Product Isolation and Validation:

-

Blue, block-shaped crystals should be visible in the vial.

-

Decant the mother liquor and wash the crystals three times with fresh DMF, followed by ethanol.

-

Dry the crystals under vacuum or in a desiccator.

-

Self-Validation: The success of the synthesis is confirmed by the formation of well-defined crystals. Phase purity should be checked using Powder X-ray Diffraction (PXRD) by comparing the experimental pattern to a simulated pattern from single-crystal data.

-

dot graph G { graph [rankdir=LR, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=11];

} Caption: Experimental workflow for solvothermal MOF synthesis.

Characterization and Structural Analysis

The resulting complexes are typically characterized by a suite of analytical techniques:

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise 3D structure, including bond lengths, bond angles, and the overall network topology.[12][13]

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to match it with the structure determined by SC-XRD.[11]

-

Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand to the metal center through shifts in the pyridine ring vibrational modes.

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework and identifies the loss of coordinated or guest solvent molecules.

Table 1: Representative Crystallographic Data for Bipyridine Ligands in Coordination Complexes

| Parameter | 4,4'-Bipyridine Complex[11] | This compound Complex |

| Coordination Mode | Bridging | Bridging |

| Inter-ring Dihedral Angle | ~0-10° (near planar) | Typically > 20° (twisted) |

| Cu-N Bond Length | ~1.9 - 2.1 Å | ~1.9 - 2.1 Å |

| Resulting Structure | Often forms linear chains or simple grids | Can form more complex, sterically influenced networks |

Note: Specific values are highly dependent on the metal center and crystal packing forces. This table illustrates general trends.

Future Outlook and Challenges

The unique steric profile of this compound makes it a compelling building block for creating novel supramolecular architectures. While its application in MOFs is established, further research is needed to explore its potential in other areas:

-

Asymmetric Catalysis: Incorporating this ligand into chiral frameworks could create enantioselective catalysts where the steric environment around the active site is precisely controlled.

-

Molecular Sensing: The design of frameworks that undergo structural changes upon binding guest molecules could be exploited for chemical sensing applications.[16]

-

Photocatalysis: While less common than its chelating isomers in this role, its incorporation as a structural linker in photocatalytic MOFs could influence substrate diffusion and product selectivity.[17]

The primary challenge remains the synthesis of the ligand itself, which is often more complex than that of its isomers. However, as the demand for sophisticated ligands for advanced materials grows, the unique properties of this compound ensure its continued relevance in the field of coordination chemistry.

References

- BenchChem. (n.d.). The Catalytic Edge: A Comparative Guide to 4,4'-Dimethyl-2,2'-bipyridine Metal Complexes.

-

MDPI. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Molecules, 28(5), 2139. Retrieved from [Link]

- Synthesis and structure of the copper(!) complex - [Cu(dppm) (2,2'-bipy)h(N03) 2. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFycpyX4EmCumeZh8oMDsAd6vOrTZR-PLPyxKo2jUprfgntnAfACf49PLAxKVMHhaLmDNCvOwgxY0ZE-QulX74fhPwnyLMaf_1bqWFse09j7PUeD-NgHov0ndlRvTWqCvvj_fH3tRcXkS1_4Pqi6XATssu7GBr84XmZMHkDNIJPZKBxWZB3qAFQ6u_Hvjy-M-qb

- BenchChem. (n.d.). The Role of 4,4'-Dimethyl-2,2'-bipyridine in Photoredox Catalysis: Application Notes and Protocols.

-

Synthesis and Structure of the Copper Complex (ClO4). (n.d.). Retrieved from

-

PubMed. (2023). A Series of Metal-Organic Frameworks with 2,2'-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Molecules, 28(5), 2139. Retrieved from [Link]

- Co-ordination engineering: when can one speak of an “understanding”? Case study of the multidentate ligand 2,2 -dimethyl-4. (n.d.).

-

PubMed. (2001). Crystal chemistry of the 4,4'-dimethyl-2,2'bipyridine/copper bromide system. Inorganic Chemistry, 40(18), 4623-4631. Retrieved from [Link]

-

MDPI. (2017). Copper(II) Complexes with 4,4′-Bipyridine: From 1D to 3D Lattices. Inorganics, 5(4), 28. Retrieved from [Link]

-

MDPI. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules, 29(2), 481. Retrieved from [Link]

-

European Journal of Chemistry. (2023). Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)]. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(17), 3046. Retrieved from [Link]

-

ACS Publications. (2008). Two New Metal−Organic Frameworks with Mixed Ligands of Carboxylate and Bipyridine: Synthesis, Crystal Structure, and Sensing for Methanol. Crystal Growth & Design, 8(10), 3667-3671. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites. Chemical Communications, 50(74), 10835-10838. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl-2,2'-bipyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of 2,2′-and 4,4′-bipyridine (BIPY) and solvate.... Retrieved from [Link]

- Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. (n.d.).

-

National Center for Biotechnology Information. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules, 29(2), 481. Retrieved from [Link]

-

Ruixibiotech. (n.d.). 2,2-Dimethyl-4,4-bipyridine CAS No.:712-61-8. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystal structures of two copper(I)–6,6′-dimethyl-2,2′-bipyridyl (dmbpy) compounds, [Cu(dmbpy)2]2[MF6]. Retrieved from [Link]

-

Royal Society of Chemistry. (1996). Synthesis and co-ordination chemistry of 2,2′:4′,2″:6″,2‴-quaterpyridine, an asymmetric bridging ligand with inequivalent bipyridyl binding sites. Journal of the Chemical Society, Dalton Transactions, (18), 3735-3742. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Chemical Science, 15(24), 8873-8879. Retrieved from [Link]

-

American Chemical Society. (2019). Steric ligand effects of six bidentate bipyridyl ligands. Inorganic Chemistry, 32(25), 5779-5784. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Molecules, 28(5), 2139. Retrieved from [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dimethyl-2,2'-bipyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Retrieved from [Link]

Sources

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 3. Dimethyl-2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H12N2 | CID 69737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. ac1.hhu.de [ac1.hhu.de]

- 10. mdpi.com [mdpi.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. mdpi.com [mdpi.com]

- 13. A Series of Metal-Organic Frameworks with 2,2'-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4,4'-Dimethyl-2,2'-bipyridine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyl-2,2'-bipyridine (dm-bpy) is a pivotal bidentate chelating ligand in the field of coordination chemistry. As a derivative of 2,2'-bipyridine, its symmetric methyl substitutions significantly influence its electronic properties, solubility, and the steric and conformational characteristics of its metal complexes. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Dimethyl-2,2'-bipyridine, detailed experimental protocols for its synthesis, and highlights its critical role in the development of novel therapeutics, particularly in the realm of photodynamic therapy (PDT). This document is intended to serve as a foundational resource for researchers and professionals engaged in catalyst development, materials science, and drug design.

Core Compound Identifiers and Properties

The foundational step in any rigorous scientific exploration is the unambiguous identification of the compound of interest. 4,4'-Dimethyl-2,2'-bipyridine is registered under the CAS number 1134-35-6 .[1] It is crucial to distinguish it from its isomer, 2,2'-Dimethyl-4,4'-bipyridine, which has the CAS number 712-61-8.

Physicochemical Characteristics

The physical and chemical properties of 4,4'-Dimethyl-2,2'-bipyridine dictate its behavior in various experimental settings and are summarized in the table below. The electron-donating nature of the methyl groups enhances the electron density on the pyridine rings, which in turn modulates the photophysical and electrochemical properties of its resulting metal complexes.[2]

| Property | Value |

| CAS Number | 1134-35-6[1] |

| Molecular Formula | C₁₂H₁₂N₂[1] |

| Molecular Weight | 184.24 g/mol [3] |

| Appearance | White to beige or cream crystalline powder |

| Melting Point | 169-174 °C |

| Boiling Point | ~308-309 °C (estimated) |

| Solubility | Largely insoluble in neutral water, highly soluble in acidic water (pH < 2), and soluble in various organic solvents such as ethanol, methanol, acetic acid, benzene, and toluene.[4] |

Synthesis of 4,4'-Dimethyl-2,2'-bipyridine

The synthesis of 4,4'-Dimethyl-2,2'-bipyridine can be achieved through several methods. The choice of a particular synthetic route often depends on the desired scale, purity requirements, and available starting materials. Here, we detail two robust and widely employed protocols.

Palladium-Catalyzed Homocoupling of 4-Methylpyridine

This method provides a high-yield synthesis from readily available 4-methylpyridine.[3][5] The reaction proceeds via an oxidative coupling mechanism catalyzed by palladium on carbon (Pd/C).

-

Oxidation of 4-Methylpyridine: In a reaction flask, dissolve 0.93 g of analytical grade 4-methylpyridine in 20 mL of acetic acid. To this solution, add 15 mL of 30% hydrogen peroxide in two portions and allow the mixture to stand at room temperature for 3.5 hours to oxidize the 4-methylpyridine.[3]

-

Catalytic Coupling: After the initial oxidation, add 0.0118 g of palladium on carbon (Pd/C) catalyst to the reaction mixture. Heat the flask in an oil bath at 65°C and reflux for approximately 6 hours.[3]

-

Work-up and Purification: Cool the reaction solution to room temperature. Add 165 g of phosphorus trichloride for deoxygenation. Filter the solution under reduced pressure to remove insoluble matter. The filtrate is then concentrated by rotary evaporation to remove the solvent, yielding a white crystalline residue.[3]

-

Recrystallization: The crude product is recrystallized from 20 mL of ethyl acetate. The resulting pure crystals of 4,4'-Dimethyl-2,2'-bipyridine are dried under vacuum. This method can achieve a yield of up to 97.4%.[3]

Caption: Palladium-catalyzed synthesis workflow.

Nickel-Catalyzed Dimerization of 2-Chloro-4-methylpyridine

An alternative route involves the nickel-catalyzed reductive homocoupling of a halogenated pyridine precursor. This method is particularly useful for synthesizing various substituted bipyridines.[6][7]

-

Precursor Synthesis: Synthesize 2-chloro-4-methylpyridine from 4-methylpyridine. This typically involves N-oxidation followed by chlorination with an agent like phosphorus oxychloride (POCl₃).

-

Reductive Coupling: In a reaction vessel under an inert atmosphere, combine 2-chloro-4-methylpyridine, a nickel(II) salt (e.g., NiCl₂), and a reducing agent such as manganese powder in a suitable solvent like DMF.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the reductive dimerization.

-

Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography or recrystallization.

Applications in Drug Development: A Focus on Photodynamic Therapy

4,4'-Dimethyl-2,2'-bipyridine is a highly versatile ligand in the synthesis of transition metal complexes with therapeutic potential. Its electron-donating methyl groups enhance the photophysical and electrochemical properties of the resulting complexes, making them promising candidates for various applications, including as photosensitizers in photodynamic therapy (PDT).[8]

Ruthenium Complexes as Photosensitizers

Ruthenium(II) polypyridyl complexes, particularly those incorporating 4,4'-Dimethyl-2,2'-bipyridine, are of significant interest in PDT. These complexes can absorb light and transfer the energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which is cytotoxic to cancer cells.

The mechanism of action for these ruthenium-based photosensitizers in PDT generally follows these steps:

-

Administration and Localization: The ruthenium complex is administered and preferentially accumulates in tumor tissue.

-

Light Activation: The tumor is irradiated with light of a specific wavelength that is absorbed by the ruthenium complex.

-

Excited State Formation: The complex is excited to a higher energy state (a triplet metal-to-ligand charge transfer, or ³MLCT state).

-

Energy Transfer and Singlet Oxygen Generation: The excited complex transfers its energy to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂).

-

Cell Death: The singlet oxygen induces oxidative stress, leading to apoptosis and necrosis of cancer cells.

The singlet oxygen quantum yield (ΦΔ), a measure of the efficiency of ¹O₂ generation, is a critical parameter for evaluating the efficacy of a photosensitizer. Ruthenium complexes with bipyridine ligands have been shown to have significant singlet oxygen quantum yields. For instance, certain polypyridyl ruthenium(II) complexes can exhibit quantum yields as high as 0.40 to 0.44 in phosphate-buffered saline.[9]

Caption: Simplified PDT mechanism of Ru-complexes.

Electrochemical Properties and Their Significance

The electrochemical properties of metal complexes containing 4,4'-Dimethyl-2,2'-bipyridine are crucial for understanding their behavior in biological systems. Cyclic voltammetry is a powerful technique used to study the redox behavior of these complexes. The reversible one-electron reactions observed for many tris(bipyridyl) complexes are indicative of their stability and potential for electron transfer processes in biological environments.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4,4'-Dimethyl-2,2'-bipyridine. It is classified as a skin, eye, and respiratory irritant. It is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4,4'-Dimethyl-2,2'-bipyridine is a fundamentally important ligand with significant implications for materials science and medicinal chemistry. Its unique electronic properties, conferred by the methyl substituents, make it an invaluable building block for the synthesis of functional metal complexes. The detailed synthetic protocols and an understanding of the physicochemical properties provided in this guide offer a practical framework for researchers. The burgeoning application of its ruthenium complexes in photodynamic therapy underscores the vast potential of this compound in the development of next-generation anticancer agents.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8186, 4,4'-Dimethyl-2,2'-bipyridine. [Link].

-

NIST Chemistry WebBook, SRD 69. 2,2'-Bipyridine, 4,4'-dimethyl-. [Link].

- Buonomo, J. A., Everson, D. A., & Weix, D. J. (2013). Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di-tert-butyl-2,2'-bipyridine. Synthesis, 45(22), 3099-3102.

- Zheng, W., et al. (2021). Phototherapeutic activity of polypyridyl ruthenium(ii) complexes through synergistic action of nitric oxide and singlet oxygen. Dalton Transactions, 50(38), 13495-13503.

- Zhang, G., et al. (2016). Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 166, 1-7.

Sources

- 1. Ru(II) Complexes with Absorption in the Photodynamic Therapy Window: 1O2 Sensitization, DNA Binding, and Plasmid DNA Photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di- tert-butyl-2,2'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Phototherapeutic activity of polypyridyl ruthenium(ii) complexes through synergistic action of nitric oxide and singlet oxygen - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to 2,2'-Dimethyl-4,4'-bipyridine: Structure, Characterization, and Experimental Protocols

Introduction

2,2'-Dimethyl-4,4'-bipyridine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of coordination chemistry, catalysis, and materials science. Its structural motif, featuring two pyridine rings linked at the 2 and 2' positions and substituted with methyl groups at the 4 and 4' positions, makes it an excellent bidentate ligand for a wide array of metal ions. The resulting metal complexes exhibit diverse photophysical and electrochemical properties, rendering them valuable in applications ranging from dye-sensitized solar cells to homogeneous catalysis.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles of spectral interpretation and detailed experimental protocols.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting the data obtained from various analytical techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, the two pyridine rings are chemically equivalent, simplifying the spectrum.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6, H-6' | ~8.5 | d | ~5.0 |

| H-5, H-5' | ~8.2 | s | - |

| H-3, H-3' | ~7.1 | d | ~5.0 |

| -CH₃ | ~2.4 | s | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation:

-

The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring current.

-

The protons at the 6 and 6' positions (adjacent to the nitrogen) are the most deshielded due to the electron-withdrawing nature of the nitrogen atom.

-

The methyl protons appear as a sharp singlet, confirming their chemical equivalence.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2, C-2' | ~156 |

| C-6, C-6' | ~149 |

| C-4, C-4' | ~148 |

| C-5, C-5' | ~124 |

| C-3, C-3' | ~121 |

| -CH₃ | ~21 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation:

-

The quaternary carbons (C-2, C-2', C-4, C-4') appear as less intense signals compared to the protonated carbons.

-

The chemical shifts of the aromatic carbons are in the expected downfield region.

-

The methyl carbon signal is observed in the upfield aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

Caption: A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is characterized by several key absorption bands.

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Intensity |

| 3000-3100 | C-H stretching (aromatic) | Medium |

| 2900-3000 | C-H stretching (methyl) | Medium |

| 1595 | C=N stretching | Strong |

| 1550-1600 | C=C stretching (aromatic ring) | Strong |

| 1450-1480 | C-H bending (methyl) | Medium |

| 800-850 | C-H out-of-plane bending | Strong |

Data sourced from the NIST Chemistry WebBook.[1]

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

-

The strong absorption around 1595 cm⁻¹ is characteristic of the C=N bond in the pyridine ring.

-

The pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While the UV-Vis spectra of numerous metal complexes of this compound are well-documented, the spectrum of the free ligand is less commonly reported.[2][3] Based on the structure, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show strong absorptions in the UV region corresponding to π → π* transitions within the aromatic system.

Expected Spectral Features:

-

λ_max: Approximately 240-280 nm.

-

Electronic Transitions: These absorptions are attributed to π → π* transitions within the bipyridine framework. The methyl groups may cause a slight red shift (bathochromic shift) compared to unsubstituted 2,2'-bipyridine.

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, cyclohexane).

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺•): The most intense peak is expected to be the molecular ion peak at m/z = 184, corresponding to the molecular weight of the compound.[4]

-

Fragmentation Pattern: The fragmentation of this compound is expected to be influenced by the stability of the aromatic rings. The fragmentation of the parent 4,4'-bipyridyl involves the loss of H• and HCN.[5] For the dimethyl derivative, additional fragmentation pathways involving the methyl groups are likely. Common fragmentation patterns for aromatic compounds include the loss of small neutral molecules and the formation of stable carbocations.[6]

Plausible Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z = 169.

-

Loss of a hydrogen radical (-H): This would lead to a fragment at m/z = 183.

-

Ring cleavage: More energetic fragmentation could lead to the cleavage of the pyridine rings, resulting in smaller fragment ions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid or a solution of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, UV-Vis, and Mass Spectrometry provides a comprehensive understanding of its molecular structure and properties. This guide has detailed the expected spectral data, their interpretation, and the experimental protocols necessary for their acquisition. By leveraging these techniques, researchers can confidently identify and characterize this important ligand, paving the way for its effective utilization in a multitude of chemical applications.

References

- Tamminen, J. T., Kolehmainen, E. T., Haapala, M. H., Salo, H. T., & Linnanto, J. M. (2000). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. ARKIVOC, 2000(1), 80-86.

- The Royal Society of Chemistry. (2023). Supporting Information for [Article Title].

- Basta, N., et al. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules, 29(2), 444.

- ResearchGate. (n.d.). 13C NMR chemical shifts (ppm from CDCl3, δ = 77.00) of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters (3a-3d) and 3α -(2,6-dichlorophenylcarboxy) bile acid methyl esters (4a-4d).

-

NIST. (n.d.). 2,2'-Bipyridine, 4,4'-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Laurentian University. (n.d.). Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352). Retrieved from [Link]

-

NIST. (n.d.). 2,2'-Bipyridine, 4,4'-dimethyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

- Al-Rawi, J. M. A., & Yousif, Y. Z. (1992). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine)ruthenium(II) salts. Polyhedron, 11(11), 1411-1418.

- Wang, G., et al. (2016). Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 166, 1-7.

- Loudon, G. M., & unreliable. (1976). Mass Spectral Fragmentation Pattern of 4, 4'-Bipyridyls. Part I. 4, 4'-Bipyridyl. Journal of Heterocyclic Chemistry, 13(4), 753-755.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4,4'-Dimethyl-2,2'-bipyridine in Organic Solvents.

- ResearchGate. (n.d.). (a) UV-vis spectra of BPy-NT, (b) benzene- and 2,2′-bipyridine precursors in ethanol, and (c) Ir-BPy-NT.

- ResearchGate. (n.d.). (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B) The UV-vis spectra of the Sm-complex in different solvents.

- University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.

- Preda, N., et al. (2010). The intercalation of PbI2 with 2,2′-bipyridine evidenced by photoluminescence, FT-IR and Raman spectroscopy. Romanian Journal of Physics, 55(5-6), 668-675.

- Ksenofontov, V., et al. (2013). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii). Dalton Transactions, 42(6), 1787-1797.

Sources

- 1. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Molecular Structure of 2,2'-Dimethyl-4,4'-bipyridine

This guide provides a comprehensive technical overview of the molecular structure of 2,2'-Dimethyl-4,4'-bipyridine, a key building block in coordination chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features, spectroscopic signature, and functional implications of this versatile ligand.

Core Molecular Identity

This compound is a heterocyclic organic compound derived from 4,4'-bipyridine with methyl groups substituted at the 2 and 2' positions. This substitution pattern imparts specific steric and electronic properties that significantly influence its coordination behavior and the characteristics of its resulting metal complexes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-methyl-4-(2-methyl-4-pyridinyl)pyridine[1] |

| Chemical Formula | C₁₂H₁₂N₂[1][2] |

| Molecular Weight | 184.24 g/mol [1][2] |

| CAS Number | 712-61-8[1] |

Three-Dimensional Architecture: A Crystallographic Perspective

The precise arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. This technique provides a definitive map of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

A key structural feature of bipyridine derivatives is the dihedral angle between the two pyridine rings, which dictates the molecule's overall shape and its ability to coordinate with metal centers. In the crystal structure of this compound, the molecule is not perfectly planar but exhibits a slight twist around the central C-C bond. The dihedral angle between the mean planes of the two pyridyl rings is 8.32 (5)°.[2] This deviation from planarity is a result of steric hindrance between the hydrogen atoms on adjacent rings. The crystal structure is further stabilized by arene stacking interactions, with a distance of 3.81 (1) Å between the centroids of the pyridine rings of adjacent molecules.[2]

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic[2] |

| Space Group | Pbca |

| a (Å) | 11.7961 (3)[2] |

| b (Å) | 7.6130 (2)[2] |

| c (Å) | 21.2977 (5)[2] |

| V (ų) | 1912.61 (8)[2] |

| Z | 8[2] |

| **Dihedral Angle (°) ** | 8.32 (5)[2] |

| Temperature (K) | 153 (2)[2] |

Note: The detailed bond lengths and angles can be extracted from the Crystallographic Information File (CIF) referenced.

Conformational Dynamics in Solution

While the solid-state structure provides a static snapshot, the conformation of this compound in solution is dynamic. The molecule can rotate around the central C4-C4' single bond. The energy barrier for this rotation is influenced by a combination of steric and electronic factors. The near-planar conformation is favored, but the molecule can adopt a range of twisted conformations. This conformational flexibility is a crucial aspect of its chemistry, as it allows the ligand to adapt to the coordination preferences of different metal ions.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic techniques provide invaluable information about the electronic and vibrational states of a molecule, serving as a "fingerprint" for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. The FTIR spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of the C-H, C-N, and C-C bonds within the pyridine rings and the methyl groups. Changes in the vibrational frequencies, particularly those of the pyridine ring modes, can be observed upon coordination to a metal ion, providing evidence of ligand-metal bond formation.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region corresponding to π → π* transitions within the aromatic pyridine rings. Upon formation of metal complexes, new absorption bands, often in the visible region, can appear. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions and are responsible for the often vibrant colors of these complexes.[4] The energy of these MLCT bands is sensitive to the nature of the metal ion, the solvent, and the substituents on the bipyridine ligand.[4]

Synthesis and Crystallization: From Precursors to Single Crystals

The ability to synthesize and crystallize this compound is fundamental to its application in research and development.

Synthetic Protocol

A common method for the synthesis of symmetrically substituted bipyridines involves the reductive coupling of the corresponding pyridine derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

4-chloro-2-methylpyridine

-

Palladium(II) acetate

-

Triphenylphosphine

-

Cesium carbonate

-

1,4-dioxane (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-methylpyridine, palladium(II) acetate (as catalyst), and triphenylphosphine (as ligand).

-

Add anhydrous 1,4-dioxane and toluene to the flask.

-

Add cesium carbonate as the base.

-

Heat the reaction mixture to reflux and stir for the appropriate reaction time, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligand.

-

Palladium Catalyst: Facilitates the carbon-carbon bond formation in the cross-coupling reaction.

-

Triphenylphosphine: Stabilizes the palladium catalyst and modulates its reactivity.

-

Cesium Carbonate: Acts as a base to facilitate the catalytic cycle.

-

Anhydrous Solvents: The presence of water can deactivate the catalyst and lead to side reactions.

Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is essential for determining the molecular structure by X-ray diffraction.